molecular formula C12H19NO2 B8353183 1-Acetyloxy-3-aminoadamantane

1-Acetyloxy-3-aminoadamantane

Cat. No.: B8353183
M. Wt: 209.28 g/mol
InChI Key: ZZSWEEPJPCTZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyloxy-3-aminoadamantane is an adamantane derivative featuring an acetyloxy (-OAc) group at the 1-position and an amino (-NH₂) group at the 3-position of the adamantane framework. Adamantane derivatives are renowned for their rigid, lipophilic structures, which enhance blood-brain barrier penetration, making them candidates for neurological therapeutics .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(3-amino-1-adamantyl) acetate

InChI

InChI=1S/C12H19NO2/c1-8(14)15-12-5-9-2-10(6-12)4-11(13,3-9)7-12/h9-10H,2-7,13H2,1H3

InChI Key

ZZSWEEPJPCTZEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Metabolic Stability: Acetylated derivatives (e.g., 1-acetylamino-3-methyladamantane) resist rapid hydrolysis better than hydroxylated or amino-substituted compounds, suggesting improved pharmacokinetics .

Reactivity : Substituent position significantly impacts reactivity. For example, 1-methoxyadamantane demonstrates slower reaction kinetics in acetylation studies compared to bridgehead-substituted analogs, highlighting steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.